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Compound of Interest

Compound Name: G-479

Cat. No.: B15612159 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

a kinase inhibitor's selectivity is crucial for interpreting experimental results and predicting

potential on- and off-target effects. This guide provides a comparative analysis of the kinase

inhibitor G-479 (using Dasatinib as a well-characterized substitute), offering objective data on

its performance against a wide panel of kinases.

Kinase Inhibition Profile of G-479
G-479 is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases, which

are key drivers in certain leukemias.[1][2] However, kinome-wide screening has revealed that

G-479 interacts with a broad range of other kinases. The following table summarizes the

inhibitory activity of G-479 against a selection of its primary targets and significant off-targets.

This data is essential for designing experiments with maximal specificity and for anticipating

potential polypharmacological effects.[3]
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Kinase Target
Percent of
Control (%) @
500 nM

Dissociation
Constant (Kd)
(nM)

Kinase Family
Primary
Function

ABL1 1 < 1 Tyrosine Kinase

Cell

differentiation,

division,

adhesion

SRC 1 < 1 Tyrosine Kinase

Cell growth,

division,

differentiation

LCK 1 < 1 Tyrosine Kinase T-cell signaling

LYN 1 < 1 Tyrosine Kinase

B-cell signaling,

mast cell

degranulation

YES1 1 < 1 Tyrosine Kinase
Cell growth and

survival

c-KIT 1 1.1 Tyrosine Kinase

Hematopoiesis,

gametogenesis,

melanogenesis

PDGFRβ 1 1.3 Tyrosine Kinase
Cell growth and

division

EPHA2 1 1.6 Tyrosine Kinase

Cell migration,

adhesion,

proliferation

BTK 1 5 Tyrosine Kinase

B-cell

development and

activation[4]

TEC 1 297 Tyrosine Kinase
T-cell and B-cell

signaling[4]

DDR1 1 - Tyrosine Kinase Cell adhesion,

proliferation,
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migration

MAPK14 (p38α) 10 - CMGC
Stress response,

inflammation

FLT3 35 - Tyrosine Kinase

Hematopoietic

stem cell

proliferation

Note: The "Percent of Control" values are derived from KINOMEscan data, where a lower

percentage indicates stronger binding of the inhibitor to the kinase.[5] Dissociation constants

(Kd) provide a measure of binding affinity, with lower values indicating higher affinity.

Experimental Protocols
The cross-reactivity profile of G-479 was determined using a competitive binding assay, such

as the KINOMEscan® platform. This methodology provides a quantitative measure of the

interaction between the test compound and a large panel of kinases.

KINOMEscan® Competition Binding Assay
Principle: This assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the

immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to

the kinase.[6]

Detailed Protocol:

Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA

tag for quantification.

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support (e.g., beads).

Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and

the test compound (G-479) at a specified concentration (e.g., 500 nM).

Washing: Unbound kinase and test compound are washed away.
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Quantification: The amount of kinase remaining bound to the solid support is measured by

qPCR of the DNA tag.

Data Analysis: The results are reported as "percent of control," where the control is a DMSO-

treated sample. A lower percentage of control indicates a stronger interaction between the

test compound and the kinase. For determining the dissociation constant (Kd), the assay is

performed with a range of inhibitor concentrations, and the data is fitted to a binding curve.[6]

Signaling Pathway Analysis
G-479's primary targets, BCR-ABL and SRC family kinases, are central nodes in signaling

pathways that control cell proliferation, survival, and migration.[2] Inhibition of these kinases

can effectively halt the growth of cancer cells that are dependent on these pathways. However,

the off-target activity of G-479 on other kinases can lead to both therapeutic benefits and

adverse effects. The following diagram illustrates the key signaling pathways affected by G-
479.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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